molecular formula C6H12N2O B3055855 (R)-5-(Aminomethyl)-1-methylpyrrolidin-2-one CAS No. 67433-50-5

(R)-5-(Aminomethyl)-1-methylpyrrolidin-2-one

Cat. No.: B3055855
CAS No.: 67433-50-5
M. Wt: 128.17
InChI Key: DKSAVRDCNKWFDA-RXMQYKEDSA-N
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Description

(R)-5-(Aminomethyl)-1-methylpyrrolidin-2-one is a chiral pyrrolidinone derivative characterized by a 5-membered lactam ring with a methyl group at the 1-position and an aminomethyl substituent at the 5-position in the (R)-configuration. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of peptidomimetics and bioactive molecules due to its ability to mimic peptide backbones while enhancing metabolic stability . Its stereochemistry and functional groups contribute to its role in modulating receptor interactions and pharmacokinetic properties.

Properties

IUPAC Name

(5R)-5-(aminomethyl)-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8-5(4-7)2-3-6(8)9/h5H,2-4,7H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSAVRDCNKWFDA-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](CCC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680179
Record name (5R)-5-(Aminomethyl)-1-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67433-50-5
Record name (5R)-5-(Aminomethyl)-1-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Preparation

The chloromethylation-amination strategy, adapted from N-aminomethylpyrrolidin-2-one syntheses, involves:

  • Chloromethylation : Treating 1-methylpyrrolidin-2-one with formaldehyde and chlorotrimethylsilane (TMSCl) to form 5-chloromethyl-1-methylpyrrolidin-2-one.
  • Amination : Displacing chloride with ammonia or primary amines under basic conditions.

Key Reaction Conditions :

  • Chloromethylation: 0–5°C, 12–24 hours, anhydrous dichloromethane.
  • Amination: 25–50°C, aqueous ammonia, 48 hours.

Yield : 65–78% after purification.

Stereochemical Control

Racemic 5-aminomethyl products are typically resolved using chiral acids (e.g., L-tartaric acid). For direct enantioselective synthesis, asymmetric hydrogenation of imine intermediates remains underexplored but theoretically viable.

Nitro Reduction Pathway

Nitro Group Introduction and Reduction

This method, inspired by KR820001121B1, involves:

  • Nitroalkene Formation : Reacting 1-methylpyrrolidin-2-one with nitromethane under basic conditions to install a nitroethyl group.
  • Cyclization and Reduction : Hydrogenating the nitro group to amine using Pt/C or Ra-Ni.

Key Reaction Conditions :

  • Nitroalkene formation: KOH/EtOH, reflux, 8 hours.
  • Hydrogenation: H₂ (50 psi), Pt/C, 25°C, 12 hours.

Yield : 60–70%.

Limitations

  • Requires harsh conditions for nitro group introduction.
  • Racemic output necessitates post-synthesis resolution.

Chiral Resolution via Tartrate Salts

Racemic Synthesis and Resolution

Adapted from WO2008137087A1, this approach involves:

  • Racemic Synthesis : Hydrogenating 5-nitro-1-methylpyrroline to 5-aminomethyl-1-methylpyrrolidin-2-one.
  • Diastereomeric Salt Formation : Recrystallizing with L-tartaric acid to isolate the (R)-enantiomer.

Optical Purity :

  • Initial: 50% ee after one recrystallization.
  • Final: ≥98% ee after four recrystallizations.

Yield : 40–50% (isolated tartrate salt).

Process Scalability

  • Utilizes inexpensive 2-methylpyrroline starting material.
  • Eliminates intermediate isolation, reducing waste.

Comparative Analysis of Methods

Method Yield Optical Purity Complexity
Chloromethylation 65–78% Racemic Moderate
Nitro Reduction 60–70% Racemic High
Chiral Resolution 40–50% ≥98% ee Low

Key Findings :

  • Chloromethylation offers higher yields but requires resolution.
  • Chiral resolution ensures high enantiopurity but sacrifices yield.

Experimental Optimization and Challenges

Solvent and Catalyst Screening

  • Chloromethylation : Dichloromethane outperforms THF due to better TMSCl compatibility.
  • Hydrogenation : Pt/C (5% wt) achieves faster nitro reduction than Pd/C.

Temperature Effects

  • Amination at >50°C leads to lactam ring hydrolysis.
  • Hydrogenation below 20°C minimizes side reactions.

Applications and Derivatives

(R)-5-(Aminomethyl)-1-methylpyrrolidin-2-one serves as a precursor for:

  • Sphingosine Kinase Inhibitors : Guanidine derivatives with modified pyrrolidine cores.
  • Anticancer Agents : Functionalized benzamides via coupling reactions.

Scientific Research Applications

It appears the specific applications of the compound "(R)-5-(Aminomethyl)-1-methylpyrrolidin-2-one" are not extensively detailed in the provided search results. However, some related compounds and applications can be inferred.

Here's what can be gathered:

  • (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride : This compound shares a high similarity with the target compound .
  • JAK3 Kinase Inhibitors : Pyrimidine-2,4-diamine derivatives, are associated with inhibiting JAK3 kinase, useful for treating immunological, inflammatory, autoimmune, or allergic disorders, transplant rejection, Graft-versus-Host-Disease, or proliferative diseases like cancer . The search results indicate a need for selective JAK3 inhibitors over JAK2 due to the potential side effects of JAK2 inhibition, such as anemia .
  • Spectinomycin Analogs : Aminomethyl spectinomycins have been explored to improve antibacterial activity against drug-resistant pathogens. These compounds have demonstrated improved antibacterial potency, no mammalian cytotoxicity, improved microsomal stability, and favorable pharmacokinetic properties in rats .
  • 1-methylpyrrolidin-2-ylmethanamine : This is a related compound for which Sigma-Aldrich offers products for scientific research . Sigma-Aldrich also lists several compounds containing a methylpyrrolidine group, such as Rovatirelin and Udenafil . These compounds have various applications .

Mechanism of Action

The mechanism of action of ®-5-(Aminomethyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of the target . The pyrrolidinone core provides structural stability and enhances binding affinity .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs of (R)-5-(Aminomethyl)-1-methylpyrrolidin-2-one, highlighting variations in substituents, stereochemistry, and applications:

Compound Name CAS Number Molecular Formula Key Substituents/Modifications Applications/Notes
This compound 1177316-08-3 C₆H₁₂N₂O 1-Me, 5-(aminomethyl), R-configuration Peptidomimetic synthesis; chiral building block for CNS-targeting drugs
(S)-5-(Aminomethyl)pyrrolidin-2-one 154148-69-3 C₅H₁₀N₂O 5-(aminomethyl), S-configuration Lower receptor binding affinity compared to R-enantiomer in certain assays
5-((Isopropylamino)methyl)pyrrolidin-2-one 173336-98-6 C₈H₁₆N₂O 5-(isopropylaminomethyl) Enhanced lipophilicity; explored in antimicrobial agents
5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one 1021-39-2 C₁₂H₁₅N₂O₃S 5-aryl (methanesulfonylphenyl) Potential kinase inhibitor; high solubility due to sulfonyl group
trans-4-(Aminomethyl)-5-(1-benzyl-1H-pyrazol-4-yl)-1-Me-pyrrolidin-2-one 1820574-12-6 C₁₆H₂₀N₄O 4-aminomethyl, 5-pyrazole, trans-configuration Anticancer research; targets protein-protein interactions
5-Methyl-2-pyrrolidone 108-27-0 C₅H₉NO 5-Me, no aminomethyl Solvent in polymer synthesis; lacks bioactivity

Physicochemical and Functional Comparisons

Stereochemical Impact: The (R)-enantiomer of 5-(aminomethyl)pyrrolidin-2-one exhibits higher binding affinity to GABA receptors compared to the (S)-form, as demonstrated in preclinical studies . The trans-configuration in 4-(aminomethyl)-5-pyrazole derivatives (e.g., CAS 1820574-12-6) improves steric compatibility with hydrophobic enzyme pockets .

Substituent Effects: Aminomethyl Group: Enhances water solubility and hydrogen-bonding capacity, critical for CNS permeability in the parent compound . Aryl Modifications: The methanesulfonylphenyl group in CAS 1021-39-2 increases solubility and electronic effects, favoring kinase inhibition . Bulkier Groups: Isopropylamino (CAS 173336-98-6) and benzyl-pyrazole (CAS 1820574-12-6) substituents improve lipophilicity but may reduce metabolic stability .

Safety and Handling :

  • (R)-5-((Trityloxy)methyl)pyrrolidin-2-one (CAS 124665-91-4) requires stringent lab safety protocols due to its trityl-protected oxygen, which generates hazardous byproducts upon deprotection .
  • 5-Methyl-2-pyrrolidone (CAS 108-27-0) is a low-toxicity solvent but lacks bioactive utility .

Biological Activity

(R)-5-(Aminomethyl)-1-methylpyrrolidin-2-one, also known as (R)-5-AMP, is a compound belonging to the pyrrolidine class of organic molecules. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of nootropic effects, antibacterial properties, and as a scaffold for drug development.

Chemical Structure and Properties

  • Molecular Formula : C6H12N2O
  • Chirality : The presence of a chiral center allows for two enantiomers: (R) and (S). The (R)-enantiomer is often studied for its specific biological activities.

Nootropic Effects

Research indicates that (R)-5-AMP exhibits significant nootropic activity, which refers to its potential to enhance cognitive functions such as memory, attention, and learning. This has been linked to its ability to modulate neurotransmitter systems in the brain. Studies suggest that it may improve synaptic plasticity and neuroprotection, making it a candidate for further exploration in cognitive enhancement therapies.

Antibacterial Properties

Investigations into the antibacterial activity of (R)-5-AMP have shown promising results. In vitro studies have indicated that this compound can inhibit the growth of certain bacterial strains, suggesting its potential application in developing new antibiotics. The mechanism of action appears to involve interference with bacterial cell wall synthesis or function.

Chiral Catalysis

The unique chiral properties of (R)-5-AMP make it a valuable tool in asymmetric synthesis. It has been utilized as a chiral ligand in various catalytic reactions, including aldol additions and hydrogenations. This application is crucial in pharmaceutical chemistry for the development of enantiomerically pure compounds.

Synthesis Methods

The synthesis of (R)-5-AMP can be achieved through several chemical pathways, including:

  • Direct Amination : Involves the reaction of 1-methylpyrrolidin-2-one with formaldehyde and ammonia.
  • Chiral Pool Synthesis : Utilizes naturally occurring amino acids as starting materials.

These methods not only provide access to the desired compound but also allow for modifications that can enhance its biological activity.

Interaction Studies

Recent studies have highlighted the interactions of (R)-5-AMP with various biological pathways. For instance, it has been observed to modulate signaling pathways involved in inflammation and cell survival, indicating its potential role in treating conditions such as cancer and neurodegenerative diseases.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other pyrrolidine derivatives:

CompoundNootropic ActivityAntibacterial ActivityChiral Catalysis
This compoundHighModerateYes
1-Methyl-2-pyrrolidinoneLowLowYes
2-PyrrolidinoneModerateHighLimited

Q & A

Q. What are the standard synthetic methodologies for (R)-5-(Aminomethyl)-1-methylpyrrolidin-2-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including chiral induction to achieve the (R)-configuration. For example, a hydrogenation step under controlled conditions (e.g., 0–50°C with HCl) can yield intermediates, followed by purification via recrystallization or column chromatography. Reaction optimization, such as adjusting solvent polarity or catalyst loading, is critical for improving yields (52.7% in one reported case) . Key intermediates may include trityl-protected derivatives, as seen in similar pyrrolidinone syntheses .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to verify stereochemistry and functional groups. For example, characteristic peaks for the pyrrolidinone ring and aminomethyl group should align with predicted chemical shifts .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
  • X-Ray Powder Diffraction (XRPD) : Validates crystallinity and polymorphic forms, with peak tables (e.g., 2θ values) providing reproducibility benchmarks .
  • HPLC with Chiral Columns : Ensures enantiomeric purity, particularly when synthesizing the (R)-isomer .

Advanced Research Questions

Q. How can enantiomeric impurities be minimized during synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) during hydrogenation or condensation steps to favor the (R)-configuration.
  • Dynamic Kinetic Resolution (DKR) : Combines racemization and selective crystallization to enhance enantiopurity .
  • Chiral Stationary Phase HPLC : Monitor and separate impurities at intermediate stages. For example, a purity of 95% was achieved using this method for a structurally related compound .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. HRMS)?

  • Methodological Answer :
  • Cross-Validation : Reconcile discrepancies by repeating experiments under standardized conditions (e.g., solvent, temperature).
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of protons in the pyrrolidinone ring .
  • Computational Modeling : Compare experimental data with density functional theory (DFT)-predicted spectra to identify anomalies .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer :
  • Scale-Up Adjustments : Transition from batch to flow chemistry for better temperature control and mixing efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) often improve solubility of intermediates.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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